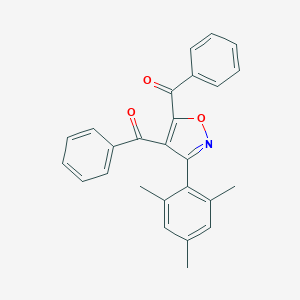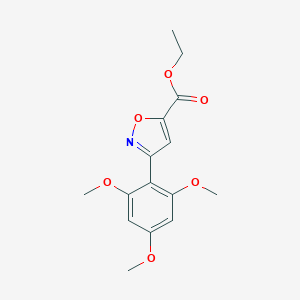![molecular formula C20H19N3O4 B289597 2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N'-(2-oxoindol-3-yl)acetohydrazide](/img/structure/B289597.png)
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N'-(2-oxoindol-3-yl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N'-(2-oxoindol-3-yl)acetohydrazide is a novel compound that has been synthesized for scientific research purposes. This compound has shown potential in various applications due to its unique chemical structure and properties.
Mechanism of Action
The mechanism of action of 2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N'-(2-oxoindol-3-yl)acetohydrazide is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways. For example, it has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. It has also been shown to activate certain signaling pathways that are involved in neuroprotection.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N'-(2-oxoindol-3-yl)acetohydrazide have been studied extensively. This compound has been shown to modulate various biochemical pathways that are involved in cancer cell growth, inflammation, and neuroprotection. Additionally, it has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N'-(2-oxoindol-3-yl)acetohydrazide in lab experiments is its unique chemical structure and properties. This compound has shown potential in various scientific research applications, and its effects have been studied extensively. However, one limitation of using this compound in lab experiments is its cost, as it is a relatively expensive compound to synthesize.
Future Directions
There are many future directions for research involving 2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N'-(2-oxoindol-3-yl)acetohydrazide. One potential direction is the investigation of its effects on other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies could be conducted to elucidate the mechanism of action of this compound and to identify potential targets for its therapeutic effects. Finally, research could be conducted to develop more cost-effective synthesis methods for this compound, which would make it more accessible for scientific research.
Synthesis Methods
The synthesis of 2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N'-(2-oxoindol-3-yl)acetohydrazide involves the reaction of 2,2-dimethyl-3H-1-benzofuran-7-ol with 2-oxoindole-3-acetic acid hydrazide in the presence of a suitable catalyst. The reaction proceeds through a series of intermediate steps, resulting in the formation of the desired compound.
Scientific Research Applications
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N'-(2-oxoindol-3-yl)acetohydrazide has shown potential in various scientific research applications. It has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been investigated for its anti-inflammatory properties, as it has been shown to reduce inflammation in animal models. Additionally, this compound has shown potential as a neuroprotective agent, as it has been shown to protect neurons from damage in vitro.
properties
Molecular Formula |
C20H19N3O4 |
|---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N//'-(2-oxoindol-3-yl)acetohydrazide |
InChI |
InChI=1S/C20H19N3O4/c1-20(2)10-12-6-5-9-15(18(12)27-20)26-11-16(24)22-23-17-13-7-3-4-8-14(13)21-19(17)25/h3-9H,10-11H2,1-2H3,(H,22,24)(H,21,23,25) |
InChI Key |
QPCYFHHIFXFAKX-UHFFFAOYSA-N |
Isomeric SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NNC3=C4C=CC=CC4=NC3=O)C |
SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NNC3=C4C=CC=CC4=NC3=O)C |
Canonical SMILES |
CC1(CC2=C(O1)C(=CC=C2)OCC(=O)NNC3=C4C=CC=CC4=NC3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-bis(acetyloxy)-2-[(acetyloxy)methyl]-6-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]tetrahydro-2H-pyran-4-yl acetate](/img/structure/B289514.png)
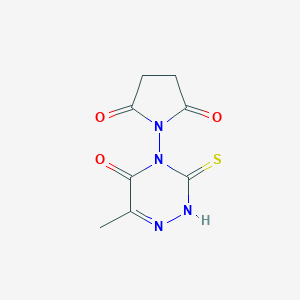
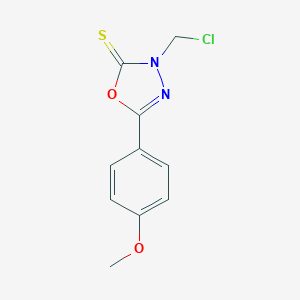

![3-Methyl-11-phenyl-4,5,10,11-tetrahydropyrano[4,3-b][1,5]benzodiazepin-1(3H)-one](/img/structure/B289521.png)
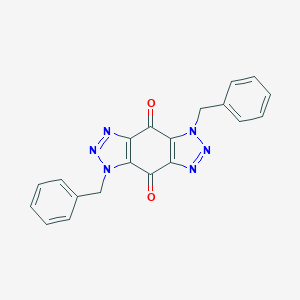
methanone](/img/structure/B289527.png)
![1-(3-methylbenzyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B289530.png)
![1-(3-chlorobenzyl)-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione](/img/structure/B289532.png)
methanone hydrazone](/img/structure/B289536.png)
![4,6-Dimethoxy-3-(2,4,6-trimethoxyphenyl)-3a,4,6,6a-tetrahydrofuro[3,4-d]isoxazole](/img/structure/B289537.png)
methanone](/img/structure/B289540.png)
